Product packaging for Methyl 3-(2-hydroxyethyl)benzoate(Cat. No.:CAS No. 153599-45-2)

Methyl 3-(2-hydroxyethyl)benzoate

Cat. No.: B2373918
CAS No.: 153599-45-2
M. Wt: 180.203
InChI Key: RJEWIMDQAGWVGW-UHFFFAOYSA-N
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Description

Contextualization of Substituted Benzoate (B1203000) Esters in Contemporary Organic and Medicinal Chemistry

Substituted benzoate esters are a class of organic compounds that are pivotal in both organic and medicinal chemistry. nih.govrsc.org They are derivatives of benzoic acid and are characterized by the presence of a benzene (B151609) ring and an ester functional group. pbworks.comwikipedia.org The versatility of the benzene ring allows for various substitutions, leading to a wide array of compounds with diverse chemical and physical properties. wikipedia.org

In medicinal chemistry, the benzoate ester moiety is a key structural component in numerous therapeutic agents. nih.govrsc.org For instance, some benzoate derivatives are utilized as local anesthetics. rsc.org The ester group can influence a molecule's metabolic stability, and its modification is a common strategy in the design of prodrugs and soft drugs. nih.gov Prodrugs are inactive compounds that are metabolized in the body to release an active drug, while soft drugs are active compounds that are designed to undergo predictable metabolism to inactive and non-toxic substances after exerting their therapeutic effect. nih.gov

Significance of Hydroxyethyl (B10761427) Moieties in Designed Molecular Architectures

The hydroxyethyl moiety, a functional group consisting of a two-carbon ethyl chain with a hydroxyl group, plays a crucial role in the design of molecular architectures. The presence of the hydroxyl group can significantly impact a molecule's properties, such as its solubility and ability to form hydrogen bonds. nih.gov

In drug design, the incorporation of hydroxyethyl groups can alter the pharmacokinetic and pharmacodynamic properties of a compound. nih.gov For example, the hydroxyl group can serve as a point of attachment for other functional groups or be a site for metabolic transformations. nih.gov The ability to modify this moiety allows for the fine-tuning of a molecule's biological activity. mdpi.com

Overview of Current Research Landscape and Gaps Pertaining to Methyl 3-(2-hydroxyethyl)benzoate

The current research landscape for this compound is primarily centered on its synthesis and use as a building block in the creation of more complex molecules. It is commercially available from various chemical suppliers, indicating its utility in research and development. ambeed.combiosynth.com While information on its basic chemical and physical properties is available, there is a noticeable gap in the literature regarding its specific biological activities and potential therapeutic applications.

Much of the available information focuses on the broader class of benzoate esters or molecules containing the hydroxyethyl group. nih.govnih.gov Although these studies provide a foundational understanding, dedicated research into the unique properties and potential applications of this compound itself is limited. Further investigation is needed to fully elucidate its pharmacological profile and to explore its potential as a lead compound in drug discovery.

Elucidating the Academic and Research Significance of this compound

The academic and research significance of this compound lies in its potential as a versatile intermediate in organic synthesis. Its bifunctional nature, possessing both an ester and a hydroxyl group, allows for a variety of chemical transformations. The ester can be hydrolyzed or transesterified, while the hydroxyl group can be oxidized or used in esterification or etherification reactions. libretexts.org

This dual reactivity makes it a valuable tool for chemists to construct complex molecular frameworks. Its structural features, a substituted benzoate ester with a hydroxyethyl side chain, make it an interesting candidate for the synthesis of novel compounds with potential applications in materials science and medicinal chemistry. Further research into its reactivity and the biological activity of its derivatives could uncover new and valuable scientific knowledge.

Chemical and Physical Properties of this compound

PropertyValue
Molecular Formula C₁₀H₁₂O₃ nih.gov
Molecular Weight 180.20 g/mol nih.gov
CAS Number 153599-45-2 nih.gov
Appearance Not explicitly stated, but related compounds are colorless liquids or crystalline solids. wikipedia.org
Solubility Poorly soluble in water, but miscible with organic solvents (inferred from related compounds). wikipedia.org
LogP 1.98 (XLogP3) ambeed.com
Topological Polar Surface Area (TPSA) 46.5 Ų ambeed.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H12O3 B2373918 Methyl 3-(2-hydroxyethyl)benzoate CAS No. 153599-45-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 3-(2-hydroxyethyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O3/c1-13-10(12)9-4-2-3-8(7-9)5-6-11/h2-4,7,11H,5-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJEWIMDQAGWVGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC(=C1)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Reaction Pathways for Methyl 3 2 Hydroxyethyl Benzoate

Established Synthetic Routes to Methyl 3-(2-hydroxyethyl)benzoate

The synthesis of this compound can be achieved through several established chemical transformations. These methods primarily involve the formation of the methyl ester from the corresponding carboxylic acid or its derivatives.

Direct Esterification Protocols Involving Benzoic Acid Derivatives

The most direct and common method for the synthesis of this compound is the Fischer-Speier esterification of 3-(2-hydroxyethyl)benzoic acid. This acid-catalyzed reaction involves heating the carboxylic acid with an excess of methanol (B129727) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH). nih.gov The equilibrium of the reaction is driven towards the product side by using a large excess of methanol and/or by the removal of water as it is formed. tcu.edu

A typical laboratory procedure involves refluxing a solution of 3-(2-hydroxyethyl)benzoic acid in methanol with a catalytic amount of concentrated sulfuric acid. tcu.edu The reaction is followed by a work-up procedure to neutralize the acid catalyst and remove unreacted starting materials and byproducts. tcu.edu Purification is typically achieved by distillation under reduced pressure.

Reactants Catalyst Solvent Conditions Yield Reference
3-(2-hydroxyethyl)benzoic acid, MethanolH₂SO₄MethanolRefluxHigh tcu.edutcu.edu
Benzoic Acid, MethanolZirconium-Titanium Solid AcidMethanolReflux- mdpi.com

Solid acid catalysts, such as zirconium-titanium mixed oxides, have also been explored for the esterification of benzoic acid derivatives, offering potential advantages in terms of catalyst recovery and reuse. mdpi.com

Synthesis via Acid Chloride Intermediates

An alternative route to this compound involves the conversion of 3-(2-hydroxyethyl)benzoic acid to its more reactive acid chloride derivative, 3-(2-hydroxyethyl)benzoyl chloride. This intermediate can then be readily esterified with methanol to yield the desired product.

The primary challenge in this approach is the chemoselective conversion of the carboxylic acid to the acid chloride in the presence of the hydroxyl group, which can also react with common chlorinating agents like thionyl chloride (SOCl₂) or oxalyl chloride. To circumvent this, the hydroxyl group is often protected prior to the formation of the acid chloride. uchicago.edu Common protecting groups for alcohols include acetyl (Ac), benzoyl (Bz), and various silyl (B83357) ethers. highfine.com

Once the hydroxyl group is protected, the carboxylic acid can be treated with a chlorinating agent to form the acid chloride. Subsequent reaction with methanol, often in the presence of a base like pyridine (B92270) or triethylamine (B128534) to neutralize the HCl byproduct, affords the protected methyl ester. The final step involves the deprotection of the hydroxyl group to yield this compound.

Step Reagents Purpose
1. Protectione.g., Acetic Anhydride (B1165640), Silyl ChlorideTo prevent reaction of the hydroxyl group.
2. Acid Chloride Formatione.g., Thionyl Chloride, Oxalyl ChlorideTo activate the carboxylic acid for esterification.
3. EsterificationMethanol, Base (e.g., Pyridine)To form the methyl ester.
4. Deprotectione.g., Mild acid or base, Fluoride sourceTo reveal the hydroxyl group.

The choice of protecting group is crucial and depends on its stability to the conditions of acid chloride formation and esterification, as well as the ease of its removal.

Transesterification Strategies and Optimization

Transesterification, the conversion of one ester to another by reaction with an alcohol, presents another viable pathway to this compound. This method would typically involve the reaction of an alkyl 3-(2-hydroxyethyl)benzoate (e.g., the ethyl or benzyl (B1604629) ester) with methanol in the presence of a catalyst.

Both acid and base catalysts can be employed for transesterification. nih.gov More recently, enzymatic and heterogeneous catalysts have gained attention due to their milder reaction conditions and improved selectivity. researchgate.netrsc.org For instance, zinc compounds have been shown to be effective catalysts for the transesterification of alkyl benzoates. Lipases are also utilized for their high selectivity, which can be crucial when dealing with multifunctional molecules. nih.gov

The optimization of transesterification reactions often involves adjusting the catalyst, temperature, and the molar ratio of methanol to the starting ester to drive the equilibrium towards the formation of the desired methyl ester. uos.ac.kracs.org

Starting Ester Alcohol Catalyst Potential Advantages
Ethyl 3-(2-hydroxyethyl)benzoateMethanolAcid (e.g., H₂SO₄), Base (e.g., NaOMe), or Solid CatalystWide applicability, cost-effective.
Benzyl 3-(2-hydroxyethyl)benzoateMethanolEnzyme (e.g., Lipase)High selectivity, mild conditions.

Multi-step Total Synthesis Approaches Utilizing this compound as a Key Intermediate

While specific total syntheses where this compound is explicitly named as a key intermediate are not extensively documented in readily available literature, its synthesis from simpler starting materials highlights its role as a valuable building block. One documented synthetic route starts from methyl m-bromobenzoate. In this multi-step process, a Grignard reagent is formed from methyl m-bromobenzoate, which then reacts with ethylene (B1197577) oxide to introduce the 2-hydroxyethyl side chain, yielding this compound. ambeed.com This synthesis demonstrates the construction of the target molecule from commercially available precursors, underscoring its utility as a synthetic target and intermediate.

Advanced Synthetic Development and Optimization

Ongoing research in organic synthesis continues to seek more efficient, selective, and environmentally benign methods for the preparation of chemical compounds.

Investigation of Chemo-, Regio-, and Stereoselective Synthetic Pathways

The presence of two distinct functional groups in this compound—a hydroxyl group and an ester—presents opportunities and challenges for selective chemical transformations.

Chemoselectivity: The development of chemoselective reactions is crucial for manipulating one functional group in the presence of the other. For instance, selective protection of the primary alcohol allows for subsequent reactions at the ester functionality, or vice-versa. The choice of protecting group is paramount for achieving high chemoselectivity. uchicago.eduhighfine.com

Regioselectivity: In the context of synthesizing derivatives of this compound, regioselective reactions would control the position of further substitution on the aromatic ring. While the directing effects of the existing substituents are predictable to some extent, achieving high regioselectivity in subsequent reactions often requires carefully chosen reagents and conditions.

Stereoselectivity: this compound is achiral. However, the development of stereoselective reactions involving this molecule is relevant for the synthesis of chiral downstream products. For example, enzymatic resolution could be employed to separate enantiomers if a chiral center were introduced into the molecule, for instance, by oxidation of the hydroxyl group to a ketone followed by asymmetric reduction. Lipases are known to be effective for the kinetic resolution of racemic alcohols and esters. nih.govmdpi.com

Exploration of Catalytic Systems for Enhanced Yields and Selectivity (e.g., Transition Metal Catalysis)

The synthesis of methyl benzoate (B1203000) and its derivatives is frequently accomplished through the esterification of the corresponding benzoic acid with methanol. The choice of catalyst is paramount to drive the equilibrium towards the product and to ensure high yield and selectivity. While traditional methods rely on homogeneous mineral acids like sulfuric acid, these suffer from drawbacks such as equipment corrosion and difficulties in catalyst recovery and product purification.

Modern approaches increasingly favor heterogeneous solid acid catalysts, which are easily separable and reusable. Transition metal-based catalysts have shown significant promise in this area. For instance, solid acid catalysts composed of zirconium and titanium (Zr/Ti) have been effectively used for the synthesis of a series of methyl benzoates. A catalyst with a Zr:Ti molar ratio of 1.2:1 was identified as optimal for the direct condensation of benzoic acid and methanol, demonstrating that a metallic Lewis acid can catalyze the reaction without other auxiliary acids. Similarly, iron-supported zirconium/titanium solid acid catalysts have been studied, with an Fe:Zr:Ti ratio of 2:1:1 showing excellent catalytic activity for the esterification of various substituted benzoic acids. These catalysts provide a large specific surface area and numerous active sites, enhancing the reaction rate.

Beyond esterification, transition metals like palladium are crucial for alternative synthetic routes, such as the alkoxycarbonylation of aryl halides. Palladium complexes with specific phosphine (B1218219) ligands, for example, [PdCl2(Xantphos)], are highly active for the carbonylation of iodobenzene (B50100) to produce methyl benzoate. Such methods offer a different pathway to the core structure, which can be advantageous depending on the available starting materials.

The table below summarizes various catalytic systems used for the synthesis of methyl benzoate derivatives, which are applicable to the production of this compound.

Catalyst SystemReaction TypeAdvantages
Zr/Ti Solid Acid EsterificationHeterogeneous, reusable, avoids corrosive liquid acids, high catalytic effect.
Fe/Zr/Ti Solid Acid EsterificationHigh catalytic activity for various substituted benzoic acids, easily separable.
Phosphoric Acid-Modified Montmorillonite K10 EsterificationInexpensive, efficient under solvent-free conditions, effective for acids with both electron-donating and withdrawing groups.
Palladium Complexes (e.g., [PdCl2(Xantphos)]) CarbonylationHigh turnover frequencies, alternative route from aryl halides.
N-Bromosuccinimide (NBS) EsterificationMetal-free, mild conditions, efficient for both aromatic and alkyl acids.

Implementation of Sustainable and Green Chemistry Principles in Synthesis

The integration of green chemistry principles into the synthesis of this compound is crucial for developing environmentally benign and economically viable processes. These principles aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

Key green strategies applicable to this synthesis include:

Use of Heterogeneous Catalysts: As discussed previously, solid acid catalysts like Zr/Ti-based materials or modified clays (B1170129) are a cornerstone of green esterification. Unlike traditional homogeneous catalysts (e.g., H₂SO₄), they are non-corrosive, easily separated from the reaction mixture by simple filtration, and can be recycled multiple times, which significantly reduces waste and purification costs.

Solvent-Free and Alternative Solvent Systems:

Solvent-Free Reactions: Performing esterification under solvent-free conditions is a highly effective green approach. This minimizes the use of volatile organic compounds (VOCs), which are often toxic and contribute to pollution. The reaction between a carboxylic acid and an alcohol can proceed by simply heating the neat mixture with a suitable catalyst.

Deep Eutectic Solvents (DESs): DESs are emerging as a new class of green solvents and catalysts. A system composed of choline (B1196258) chloride (a nutrient) and p-toluenesulfonic acid can act as both the solvent and the catalyst for methyl benzoate synthesis. DESs are often biodegradable, non-toxic, and have low vapor pressure, and the catalyst-solvent system can be recycled, making them a sustainable alternative to conventional solvents.

Aqueous Reactions: Developing synthetic routes in water is a primary goal of green chemistry. Esterification methods that proceed in aqueous media, for example, using specific phase-transfer catalysts, can eliminate the need for organic solvents entirely.

Energy-Efficient Methods:

The table below compares conventional synthesis methods with greener alternatives for ester production.

Green Chemistry PrincipleConventional MethodGreen AlternativeSustainability Advantage
Catalysis Homogeneous H₂SO₄ or HClHeterogeneous solid acids (e.g., Zr/Ti, modified clays)Reusable catalyst, non-corrosive, reduced waste, simpler purification.
Solvent Organic solvents (e.g., Toluene)Solvent-free conditions or Deep Eutectic Solvents (DESs)Eliminates/reduces VOCs, DESs are often biodegradable and recyclable.
Energy Conventional heating (hours)Microwave irradiation (minutes)Drastically reduced reaction time, lower energy consumption, often higher yields.
Atom Economy Use of protecting groupsDirect functionalizationFewer reaction steps, less waste generated.

By adopting these green chemistry principles, the synthesis of this compound can be made more efficient, safer, and more environmentally responsible.

Synthesis of Analogues and Derivatives of this compound

The synthesis of analogues and derivatives of this compound allows for the exploration of structure-activity relationships and the development of new compounds with tailored properties. This can be achieved by modifying the hydroxyethyl (B10761427) side chain, introducing new substituents to the aromatic ring, or preparing isotopically labeled versions for mechanistic studies.

Structural Modifications of the Hydroxyethyl Side Chain

The primary alcohol of the hydroxyethyl group is a versatile functional handle for a variety of chemical transformations. These modifications can alter the compound's polarity, reactivity, and biological activity.

Common modifications include:

Oxidation: The primary alcohol can be oxidized to an aldehyde or a carboxylic acid.

To Aldehyde: Using mild oxidizing agents like pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP) can selectively convert the alcohol to the corresponding aldehyde, methyl 3-(2-oxoethyl)benzoate.

To Carboxylic Acid: Stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄), will oxidize the primary alcohol all the way to a carboxylic acid, yielding 3-(methoxycarbonyl)phenylacetic acid.

Conversion to Halides: The hydroxyl group can be substituted with a halogen, creating a reactive intermediate for subsequent nucleophilic substitution reactions.

Using thionyl chloride (SOCl₂) or phosphorus trichloride (B1173362) (PCl₃) can convert the alcohol to methyl 3-(2-chloroethyl)benzoate.

Similarly, reagents like phosphorus tribromide (PBr₃) or carbon tetrabromide (CBr₄) with triphenylphosphine (B44618) (PPh₃) can yield the corresponding bromide.

Etherification: Reaction with an alkyl halide under basic conditions (Williamson ether synthesis) can form an ether, for example, reacting with methyl iodide would produce methyl 3-(2-methoxyethyl)benzoate.

Esterification: The alcohol can be acylated with an acid chloride or anhydride to form a second ester group on the side chain.

The table below outlines several potential modifications to the hydroxyethyl side chain.

Starting MaterialReagent(s)ProductFunctional Group Transformation
This compoundPyridinium chlorochromate (PCC)Methyl 3-(2-oxoethyl)benzoatePrimary Alcohol → Aldehyde
This compoundThionyl chloride (SOCl₂)Methyl 3-(2-chloroethyl)benzoatePrimary Alcohol → Alkyl Chloride
This compoundSodium hydride (NaH), then Methyl Iodide (CH₃I)Methyl 3-(2-methoxyethyl)benzoatePrimary Alcohol → Ether
This compoundAcetic anhydride, PyridineMethyl 3-(2-acetoxyethyl)benzoatePrimary Alcohol → Ester

Aromatic Ring Substitutions and their Impact on Reactivity

Introducing additional substituents onto the aromatic ring of this compound can significantly alter its chemical reactivity, particularly towards electrophilic aromatic substitution (EAS). The position of a new substituent is determined by the directing effects of the groups already present on the ring.

The two existing substituents are:

Methyl Ester (-COOCH₃): This is a moderately deactivating, meta-directing group. It withdraws electron density from the ring through both inductive and resonance effects, making the ring less nucleophilic and thus less reactive towards electrophiles. It directs incoming electrophiles to the positions meta to itself (C5).

Hydroxyethyl (-CH₂CH₂OH): This is a weakly activating, ortho, para-directing group. It is considered an alkyl group with a remote hydroxyl substituent. The alkyl portion donates electron density to the ring via a weak inductive effect, activating it slightly. It directs incoming electrophiles to the positions ortho (C2, C4) and para (C6) to itself.

When these two groups are on the same ring, their directing effects can either reinforce or oppose each other. In the case of this compound, the directing effects are in opposition. The outcome of an EAS reaction is typically governed by the more powerful activating group. Since the hydroxyethyl group is an activator (albeit weak) and the ester is a deactivator, the hydroxyethyl group will primarily control the position of the new substituent.

Therefore, incoming electrophiles will be directed to the positions that are ortho and para to the hydroxyethyl group.

C4 and C6 (ortho to -CH₂CH₂OH): These positions are activated.

C2 (ortho to -CH₂CH₂OH and meta to -COOCH₃): This position is also activated by the hydroxyethyl group and is not strongly deactivated by the ester group.

Steric hindrance can also play a role. The position between the two existing substituents (C2) might be sterically hindered, potentially favoring substitution at the less crowded C4 and C6 positions.

New Substituent (at C4 or C6)Type of GroupImpact on Ring ReactivityExample Reaction Product (Nitration at C4)
-NO₂ Strong DeactivatorDecreases reactivity significantlyMethyl 4-nitro-3-(2-hydroxyethyl)benzoate
-Cl Weak Deactivator (ortho, para-director)Decreases reactivity slightlyMethyl 4-chloro-3-(2-hydroxyethyl)benzoate
-CH₃ Weak ActivatorIncreases reactivity slightlyMethyl 4-methyl-3-(2-hydroxyethyl)benzoate
-OCH₃ Strong ActivatorIncreases reactivity significantlyMethyl 4-methoxy-3-(2-hydroxyethyl)benzoate

Preparation of Isotopically Labeled Analogues for Mechanistic Studies

Isotopically labeled compounds are invaluable tools for elucidating reaction mechanisms, studying metabolic pathways, and as internal standards in quantitative analysis. The strategic placement of a heavy isotope, such as deuterium (B1214612) (²H or D), carbon-13 (¹³C), or oxygen-18 (¹⁸O), allows researchers to track the fate of specific atoms throughout a chemical transformation.

Several strategies can be employed to synthesize isotopically labeled analogues of this compound:

Labeling the Ester Group:

¹³C or ²H Labeling: The methyl group of the ester can be labeled by using isotopically enriched methanol in the final esterification step. For example, reacting 3-(2-hydroxyethyl)benzoic acid with [¹³C]methanol or [²H₃]methanol ([D₃]methanol) in the presence of an acid catalyst would yield methyl-d₃ 3-(2-hydroxyethyl)benzoate or its ¹³C equivalent.

¹⁸O Labeling: To label the carbonyl oxygen, one could start with an ¹⁸O-labeled benzoic acid derivative. Alternatively, to label the ether oxygen of the ester, ¹⁸O-labeled methanol can be used. Isotopic labeling experiments using ¹⁸O were historically crucial in confirming the mechanism of Fischer esterification, proving that the alcohol's oxygen is incorporated into the ester.

Labeling the Hydroxyethyl Side Chain:

Deuterium Labeling: The side chain can be readily labeled with deuterium by using a deuterated reducing agent. For example, if the synthesis proceeds through an aldehyde or ketone intermediate like methyl 3-(2-oxoethyl)benzoate, reduction with sodium borodeuteride (NaBD₄) instead of sodium borohydride (B1222165) (NaBH₄) would install a deuterium atom on the carbon bearing the hydroxyl group. To label both carbons of the ethyl group, a starting material like labeled ethylene oxide could be employed in a Grignard-type reaction with a suitable aromatic precursor.

Labeling the Aromatic Ring:

Deuterium Labeling: The hydrogen atoms on the aromatic ring can be exchanged for deuterium under acidic conditions. Treating this compound with a strong deuterated acid, such as D₂SO₄ in D₂O, can lead to the exchange of aromatic protons for deuterons. The regioselectivity of this exchange would depend on the reaction conditions and the directing effects of the existing substituents.

¹³C Labeling: Introducing ¹³C into the aromatic ring is more complex and typically requires building the ring from smaller, labeled precursors. For instance, a Diels-Alder reaction using a ¹³C-labeled diene or dienophile could be a potential route to construct the core aromatic structure with the isotope in a specific position.

These labeling strategies provide powerful methods to probe reaction kinetics (through the kinetic isotope effect), identify bond-breaking and bond-forming steps, and trace the metabolic fate of the molecule in biological systems.

Mechanistic Investigations of Chemical Transformations Involving Methyl 3 2 Hydroxyethyl Benzoate

Fundamental Reaction Mechanisms of Methyl 3-(2-hydroxyethyl)benzoate

Detailed Analysis of Ester Hydrolysis Mechanisms

The ester functional group in this compound can be hydrolyzed to the corresponding carboxylic acid, 3-(2-hydroxyethyl)benzoic acid, under both acidic and basic conditions. libretexts.org

Acid-Catalyzed Hydrolysis:

In the presence of a strong acid catalyst and water, the ester undergoes hydrolysis in a reversible reaction. libretexts.orgchemguide.co.uk The mechanism involves the following key steps:

Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the carbonyl oxygen of the ester group. This increases the electrophilicity of the carbonyl carbon. libretexts.orgyoutube.com

Nucleophilic Attack by Water: A water molecule acts as a nucleophile and attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. libretexts.org

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups.

Elimination of Methanol (B129727): The carbonyl group is reformed with the elimination of methanol as a leaving group.

Deprotonation: The protonated carboxylic acid is then deprotonated to yield the final product, 3-(2-hydroxyethyl)benzoic acid.

To drive the equilibrium towards the products, a large excess of water is typically used. chemguide.co.uk

Base-Promoted Hydrolysis (Saponification):

The hydrolysis of the ester can also be achieved using a base, such as sodium hydroxide (B78521). This process, known as saponification, is an irreversible reaction that goes to completion. libretexts.orgmasterorganicchemistry.com The mechanism proceeds as follows:

Nucleophilic Attack by Hydroxide: The hydroxide ion, a strong nucleophile, directly attacks the carbonyl carbon of the ester. libretexts.org

Formation of a Tetrahedral Intermediate: This attack results in the formation of a tetrahedral intermediate.

Elimination of the Alkoxide: The intermediate collapses, and the methoxide (B1231860) ion is eliminated as the leaving group.

Deprotonation: The newly formed carboxylic acid is immediately deprotonated by the strongly basic methoxide ion to form the carboxylate salt. masterorganicchemistry.com

To obtain the free carboxylic acid, a final acidification step is required. masterorganicchemistry.com

Mechanistic Insights into Transesterification Processes

Transesterification is the process of converting one ester into another by reacting it with an alcohol. masterorganicchemistry.com For this compound, this can occur under both acidic and basic conditions.

Acid-Catalyzed Transesterification:

In the presence of an acid catalyst, the mechanism is similar to acid-catalyzed hydrolysis. masterorganicchemistry.com

Protonation of the Carbonyl Oxygen: The carbonyl oxygen is protonated to enhance the electrophilicity of the carbonyl carbon. masterorganicchemistry.com

Nucleophilic Attack by Alcohol: An alcohol molecule attacks the activated carbonyl carbon, forming a tetrahedral intermediate.

Proton Transfers: A series of proton transfers occur.

Elimination of Methanol: The original alkoxy group (methoxy) is eliminated as methanol, and a new ester is formed.

This reaction is reversible, and the equilibrium can be shifted by using a large excess of the reactant alcohol. libretexts.org

Base-Catalyzed Transesterification:

Under basic conditions, an alkoxide is used as the nucleophile. masterorganicchemistry.com

Nucleophilic Attack: The alkoxide attacks the carbonyl carbon of the ester.

Tetrahedral Intermediate Formation: A tetrahedral intermediate is formed.

Elimination of Methoxide: The original methoxide group is eliminated, yielding the new ester.

To ensure the reaction proceeds in the desired direction, the conjugate acid of the alkoxide is often used as the solvent. masterorganicchemistry.com

Electrophilic Aromatic Substitution Reaction Mechanisms on the Benzoate (B1203000) Ring

The benzene (B151609) ring of this compound can undergo electrophilic aromatic substitution. The ester group (-COOCH₃) is a deactivating, meta-directing group. aiinmr.comscribd.com This means that it withdraws electron density from the ring, making it less reactive than benzene, and directs incoming electrophiles to the meta position. aiinmr.commnstate.edu

A common example is nitration. The reaction with a mixture of nitric acid and sulfuric acid generates the nitronium ion (NO₂⁺), a powerful electrophile. scribd.com

The mechanism proceeds as follows:

Generation of the Electrophile: Sulfuric acid protonates nitric acid, which then loses a water molecule to form the nitronium ion. aiinmr.com

Nucleophilic Attack: The π electrons of the aromatic ring attack the nitronium ion. aiinmr.com This step is the rate-determining step.

Formation of the Sigma Complex (Arenium Ion): A resonance-stabilized carbocation, known as a sigma complex or arenium ion, is formed. scribd.commnstate.edu The positive charge is delocalized over the ortho and para positions relative to the point of attack.

Deprotonation: A base (like the bisulfate ion) removes a proton from the carbon atom bearing the nitro group, restoring the aromaticity of the ring. aiinmr.com

Due to the meta-directing effect of the ester group, the major product will be methyl 3-(2-hydroxyethyl)-5-nitrobenzoate.

Reactivity and Functionalization Pathways of the Primary Hydroxyl Group

The primary hydroxyl group (-CH₂OH) on the ethyl side chain offers another site for chemical modification. This group can undergo various reactions typical of primary alcohols.

Oxidation:

The primary hydroxyl group can be oxidized to an aldehyde or a carboxylic acid, depending on the oxidizing agent used. For instance, using a mild oxidizing agent like pyridinium (B92312) chlorochromate (PCC) would yield the corresponding aldehyde, methyl 3-(2-oxoethyl)benzoate. Stronger oxidizing agents, such as potassium permanganate (B83412) or chromic acid, would oxidize it further to the carboxylic acid, 3-(methoxycarbonyl)phenylacetic acid.

Esterification:

The hydroxyl group can react with a carboxylic acid or its derivative (like an acyl chloride or anhydride) to form a new ester. This reaction is typically carried out in the presence of an acid catalyst.

Etherification:

The formation of an ether can be achieved through Williamson ether synthesis. This involves deprotonating the hydroxyl group with a strong base (like sodium hydride) to form an alkoxide, which then acts as a nucleophile to attack an alkyl halide.

Advanced Experimental Techniques for Mechanistic Elucidation

In-situ Nuclear Magnetic Resonance (NMR) Spectroscopy for Reaction Monitoring

For reactions involving this compound, such as esterification or hydrolysis, ¹H and ¹³C NMR can be used to monitor the disappearance of starting materials and the appearance of products. nih.gov For instance, in an esterification reaction, one could observe the decrease in the intensity of the signals corresponding to the alcohol protons and the simultaneous increase in the signals of the newly formed ester. oxinst.com This allows for the determination of reaction rates and the identification of any transient intermediates that may be present in detectable concentrations. acs.org

The following table illustrates the kind of data that can be obtained from in-situ NMR monitoring of a hypothetical esterification of the hydroxyl group of this compound.

In-situ ¹H NMR Monitoring of Esterification

Reaction Time (min)Integral of -CH₂OH SignalIntegral of -CH₂-O-Ester SignalConversion (%)
01.000.000
100.850.1515
300.500.5050
600.200.8080
1200.050.9595

Real-time Infrared (IR) Spectroscopy for Mechanistic Probing

Real-time, in-situ Infrared (IR) spectroscopy, such as ReactIR, is a powerful technique for gaining mechanistic insights into chemical reactions by monitoring changes in the concentration of reactants, intermediates, products, and byproducts as the reaction progresses. mt.com For reactions involving this compound, this method allows for the direct observation of the consumption of starting material and the formation of products by tracking the characteristic vibrational frequencies of their functional groups.

The IR spectrum of this compound features several key absorption bands that are crucial for monitoring its transformations. docbrown.inforesearchgate.net These include the O-H stretch of the primary alcohol, the C=O stretch of the ester, and various C-O and aromatic C-H vibrations. researchgate.netresearchgate.net For instance, in an esterification or etherification reaction involving the hydroxyl group, the disappearance of the broad O-H stretching band around 3400-3200 cm⁻¹ would be monitored. Simultaneously, the appearance of new bands corresponding to the newly formed functional group would provide evidence for product formation.

By plotting the intensity of these characteristic peaks against time, a detailed concentration profile of the key species in the reaction mixture can be generated. This continuous data stream is invaluable for understanding reaction kinetics, identifying the buildup of any transient intermediates, and determining the reaction endpoint.

Table 1: Key Infrared Absorption Frequencies for Monitoring Reactions of this compound

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)Mechanistic Insight
Hydroxyl (-OH)O-H Stretch3400 - 3200 (broad)Disappearance indicates reaction at the alcohol moiety.
Ester Carbonyl (C=O)C=O Stretch~1720A shift in frequency or disappearance indicates reaction at the ester.
Ester C-OC-O Stretch~1280Changes can corroborate reactions involving the ester group.
Aromatic RingC=C Stretch1600 - 1450Generally stable, serving as an internal standard.

Kinetic Studies and Reaction Progress Kinetic Analysis (RPKA)

Kinetic studies are essential for quantitatively describing reaction rates and understanding how concentrations of reactants, catalysts, and other species influence the mechanism. Reaction Progress Kinetic Analysis (RPKA) is a particularly powerful methodology that utilizes in-situ data, often from techniques like real-time IR spectroscopy, to build a comprehensive kinetic profile of a reaction from a minimal number of experiments. nih.govnih.gov

Instead of numerous initial rate experiments, RPKA involves analyzing the entire reaction progress curve (concentration vs. time). nih.gov By mathematically treating these curves, one can determine reaction orders, identify catalyst activation or deactivation, and probe for product inhibition. For a reaction involving this compound, such as a catalyzed oxidation of the alcohol, RPKA could be used to:

Determine the order of the reaction with respect to the substrate, the oxidant, and the catalyst.

Distinguish between different proposed catalytic cycles.

Identify if any intermediates form and reversibly or irreversibly inhibit the catalyst.

This approach provides a detailed "kinetic fingerprint" of the reaction, offering deep mechanistic insights that are often missed by classical kinetic methods. nih.gov

Table 2: Hypothetical RPKA Data for a Catalyzed Oxidation of this compound

Time (min)[Substrate] (M)[Product] (M)Normalized Rate (M/s)
00.1000.0001.5 x 10⁻⁴
100.0550.0458.2 x 10⁻⁵
200.0250.0753.7 x 10⁻⁵
300.0100.0901.5 x 10⁻⁵
400.0050.0957.0 x 10⁻⁶

Isotopic Labeling Studies for Atom Tracking

Isotopic labeling is an unambiguous method for tracing the path of atoms through a chemical reaction, providing definitive evidence for or against a proposed mechanism. In transformations of this compound, specific atoms can be replaced with their heavier isotopes (e.g., ²H/D, ¹³C, ¹⁸O) and their fate tracked using techniques like Mass Spectrometry (MS) or Nuclear Magnetic Resonance (NMR) spectroscopy.

For example, to investigate the mechanism of an acid-catalyzed esterification of the hydroxyl group, one could use an ¹⁸O-labeled carboxylic acid. By analyzing the mass of the resulting product, one can determine if the ¹⁸O atom is incorporated into the ester product or eliminated as water, thus distinguishing between possible acyl-oxygen or alkyl-oxygen cleavage pathways. Similarly, deuterium (B1214612) labeling of the ethyl group (e.g., Methyl 3-(2,2-dideuterio-2-hydroxyethyl)benzoate) could be used to probe the involvement of C-H bond cleavage in the rate-determining step of an oxidation reaction by measuring the kinetic isotope effect (KIE).

Table 3: Isotopic Labeling Strategies for Mechanistic Studies

Labeled CompoundIsotopeAnalytical MethodMechanistic Question Addressed
Methyl 3-(2-hydroxy¹⁸O -ethyl)benzoate¹⁸OMass SpectrometryFate of the alcohol oxygen in elimination or substitution reactions.
Methyl 3-(2-¹³C -hydroxyethyl)benzoate¹³C¹³C NMR SpectroscopySkeletal rearrangements or fragmentation pathways.
This compound (in D₂O)²H (D)¹H NMR, Mass SpectrometryProton transfer steps and solvent involvement.

Computational Chemistry Approaches to Reaction Mechanisms

Computational chemistry provides powerful tools to complement experimental studies, offering insights into transient structures and energetic landscapes that are often inaccessible to direct observation.

Density Functional Theory (DFT) Calculations for Transition State Characterization

Density Functional Theory (DFT) is a workhorse of computational chemistry used to investigate the electronic structure and energetics of molecules and reaction pathways. researchgate.netgrowingscience.com For reactions involving this compound, DFT calculations, often using functionals like B3LYP or M06-2X, can be employed to characterize the geometries and energies of reactants, products, intermediates, and, most importantly, transition states. nih.govresearchgate.net

A transition state (TS) represents the highest energy point along a reaction coordinate. By locating the TS structure and calculating its energy, one can determine the activation energy (energy barrier) of the reaction. researchgate.net A key confirmation of a true transition state is the presence of a single imaginary vibrational frequency, which corresponds to the motion of the atoms along the reaction coordinate leading from reactant to product. nih.gov Comparing the calculated activation energies for competing reaction pathways allows for the prediction of which pathway is energetically more favorable. researchgate.net

Table 4: Hypothetical DFT-Calculated Energies (kcal/mol) for a Reaction Pathway

SpeciesMethod/Basis SetElectronic Energy (Hartree)Relative Gibbs Free Energy (kcal/mol)
ReactantsB3LYP/6-311G(d,p)-612.450.0
Transition StateB3LYP/6-311G(d,p)-612.41+25.1
ProductsB3LYP/6-311G(d,p)-612.50-31.4

Molecular Dynamics Simulations of Reaction Pathways

While DFT calculations provide static pictures of key points on the potential energy surface, Molecular Dynamics (MD) simulations model the motion of atoms and molecules over time. researchgate.net MD simulations can be used to explore the conformational landscape of this compound and to simulate the entire trajectory of a reaction, including the approach of reactants, solvent effects, and the passage through the transition state region.

Accelerated MD methods, such as those using the ReaxFF force field, can be applied to simulate chemical reactions that occur on timescales longer than what is accessible to traditional ab initio MD. nih.gov For a reaction in solution, MD simulations can reveal the role of specific solvent-solute interactions, such as hydrogen bonding between the solvent and the hydroxyl or carbonyl group of this compound, in stabilizing or destabilizing the transition state.

Predicting Reaction Outcomes and Selectivity through Computational Modeling

The ultimate goal of computational mechanistic studies is to predict reaction outcomes and selectivity. By combining the insights from DFT and MD, a comprehensive model of a chemical transformation can be built. arxiv.orgdigitellinc.com For this compound, which has two reactive sites, computational modeling can be particularly insightful for predicting chemoselectivity.

For example, in a reaction with an acylating agent, will the reaction occur at the hydroxyl group or will it involve the ester? DFT calculations can determine the activation energy for both pathways. The pathway with the significantly lower energy barrier is predicted to be the major reaction channel, thus predicting the chemoselectivity. growingscience.com These predictions can guide experimental design, saving time and resources by focusing on the most promising reaction conditions. Furthermore, computational models can be used to understand stereoselectivity or regioselectivity by comparing the transition state energies leading to different isomers.

Biological Activity and Pharmacological Research Applications

Investigation of Biological Interactions and Target Identification

The utility of Methyl 3-(2-hydroxyethyl)benzoate as a building block allows researchers to synthesize more complex molecules and screen them for various biological activities.

There is no publicly available scientific literature detailing the screening of this compound for inhibitory activity against Serum and Glucocorticoid-Regulated Kinase 1 (SGK1).

However, the most prominent research application of this compound is its use as a precursor for the non-steroidal anti-inflammatory drug (NSAID), Etofenamate. google.com The pharmacological activity of Etofenamate is centered on its ability to inhibit cyclooxygenase (COX) enzymes. patsnap.compatsnap.com It is a non-selective inhibitor of both COX-1 and COX-2, which are the key enzymes in the biosynthetic pathway of prostaglandins, critical mediators of inflammation and pain. patsnap.compatsnap.commedchemexpress.com The inhibition of these enzymes is a primary target in the development of anti-inflammatory and analgesic drugs.

Currently, there are no specific studies available that assess the direct binding or modulation of receptors by this compound. Research in this area has focused on its derivatives. For instance, its derivative Etofenamate is not known for direct receptor binding as its primary mechanism; instead, it acts on enzymatic pathways. patsnap.com

Direct studies on how this compound regulates or perturbs cellular pathways are not found in the available literature. Research has instead concentrated on the downstream effects of its derivatives.

Etofenamate, synthesized from this compound, perturbs the prostaglandin (B15479496) synthesis pathway. patsnap.com By inhibiting COX enzymes, it reduces the production of prostaglandins, which in turn downregulates the inflammatory response mediated by these signaling molecules. patsnap.compatsnap.com Further research suggests that Etofenamate may also exert its effects by inhibiting the migration of leukocytes and reducing inflammatory cytokines, which are key components of the cellular inflammatory cascade. patsnap.com

Separately, other related benzoate (B1203000) derivatives have been studied for pathway modulation. For example, Methyl 3,4-dihydroxybenzoate has been shown to activate the Nrf2 antioxidant pathway, protecting cells from oxidative damage. nih.gov While not the subject compound, this highlights a research avenue for benzoate structures.

Pharmacological Mechanisms of Action

The pharmacological research applications of this compound are best illustrated by elucidating the mechanisms of action of the drugs synthesized from it, such as Etofenamate.

The anti-inflammatory properties of Etofenamate have been a subject of significant research. Its mechanism is characteristic of NSAIDs and provides a clear example of the therapeutic application of its chemical precursors.

The primary anti-inflammatory mechanism is the inhibition of COX-1 and COX-2 enzymes. patsnap.compatsnap.com This action blocks the conversion of arachidonic acid into prostaglandins, which are potent pro-inflammatory mediators. patsnap.com By reducing prostaglandin levels at the site of inflammation, Etofenamate helps to decrease symptoms like swelling and pain. patsnap.commedchemexpress.com In a carrageenan-induced rat model, topical application of Etofenamate significantly inhibited hind paw edema. medchemexpress.com

Table 1: Investigated Anti-inflammatory Targets of Etofenamate

Target Enzyme Action Outcome Reference
Cyclooxygenase-1 (COX-1) Inhibition Reduced prostaglandin synthesis patsnap.compatsnap.com
Cyclooxygenase-2 (COX-2) Inhibition Reduced prostaglandin synthesis patsnap.compatsnap.com
Leukocyte Migration Inhibition Reduced inflammatory cell infiltration patsnap.com

This interactive table summarizes the known anti-inflammatory targets of Etofenamate, a key derivative of this compound.

The analgesic (pain-relieving) effects of Etofenamate are mechanistically linked to its anti-inflammatory properties. nih.gov By preventing the synthesis of prostaglandins, Etofenamate reduces the sensitization of nerve endings to painful stimuli. patsnap.compatsnap.com Prostaglandins can amplify pain signals, so their reduction leads to an increased pain threshold.

Etofenamate is often used topically, allowing it to penetrate the skin and act locally at the site of pain and inflammation, which minimizes systemic side effects associated with oral NSAIDs. patsnap.compatsnap.com Clinical studies have confirmed its effectiveness in treating pain associated with conditions like knee osteoarthritis. nih.gov

Table 2: Summary of In-Vivo Analgesic and Anti-Inflammatory Study on Etofenamate

Study Model Compound Key Finding Result Reference
Carrageenan-induced rat paw edema Etofenamate Anti-inflammatory activity Treated animals showed a 3.3% swelling rate, a significant reduction compared to the control group. medchemexpress.com

This interactive table presents findings from in-vivo research on the pharmacological effects of Etofenamate.

Investigation of Antiproliferative or Anti-metastatic Activities of Related Compounds

While research focusing directly on the antiproliferative or anti-metastatic properties of this compound is limited, studies on structurally related benzoate and cinnamate (B1238496) analogs have revealed significant cytotoxic activities, suggesting a potential area for future investigation. These related compounds often serve as templates in the search for new therapeutic agents. nih.gov

Another study investigated methyl benzoate derivatives as potential inhibitors of the pentose (B10789219) phosphate (B84403) pathway (PPP), a metabolic pathway crucial for cancer progression and drug resistance. nih.gov Molecular docking analysis within this study suggested that specific methyl benzoate structures could effectively inhibit key enzymes in this pathway, such as human glucose-6-phosphate dehydrogenase (hG6PD) and human 6-phosphogluconate dehydrogenase (h6PGD). nih.gov

The antiproliferative activities of other related phenolic structures, such as resveratrol (B1683913) and its methylated analogs, have also been explored. In bioassays against various human cancer cell lines, including prostate (DU-145, LNCaP), melanoma (M-14), and epidermoid carcinoma (KB), methylated stilbenes, which share phenolic features with benzoate derivatives, showed enhanced activity compared to the natural parent compound. nih.gov For instance, Z-3,5,4'-trimethoxystilbene exhibited potent activity against prostate cancer cell lines, with GI50 values (concentration for 50% of maximal inhibition of cell proliferation) comparable to the anticancer drug vinorelbine. nih.gov

These findings underscore the potential of the benzoate scaffold and related structures as a foundation for developing novel antiproliferative agents.

Table 1: Cytotoxic Activity of Selected Methyl Cinnamate Analogs against Hep3B Cells

CompoundIC50 (µM)Global DNA Methylation Inhibition
Methyl 4-hydroxycinnamate (11)Relevant Activity63% to 97%
Methyl 3,4-dihydroxycinnamate (12)109.7 ± 0.863% to 97%
Methyl 3,4,5-trimethoxycinnamate (B1233958) (14)Relevant Activity63% to 97%
Methyl 4-methoxycinnamate (21)Relevant Activity63% to 97%
Methyl 3,4-dimethoxycinnamate (22)Relevant Activity63% to 97%
Data sourced from a study on methyl benzoate and cinnamate analogs as modulators of DNA methylation. nih.gov

Strategies for Lead Optimization and Drug Discovery

Lead optimization is a critical phase in drug discovery that aims to refine a promising lead compound into a viable drug candidate by enhancing its efficacy, selectivity, and pharmacokinetic properties while minimizing toxicity. patsnap.com This iterative process involves a combination of chemical modifications, computational modeling, and biological evaluations. patsnap.com

Structure-Activity Relationship (SAR) Studies for Bioactivity Enhancement

Structure-Activity Relationship (SAR) analysis is a foundational approach in lead optimization. patsnap.com It involves systematically modifying the chemical structure of a lead compound to identify which molecular features, or pharmacophores, are crucial for its biological activity. nih.govpatsnap.com This understanding guides the design of new analogs with improved potency and selectivity. patsnap.com

A pertinent example can be found in the extensive SAR studies of YC-1 (Lificiguat), a compound that, like this compound, contains a hydroxymethyl group. nih.gov Research on YC-1 derivatives has provided valuable insights into how small structural changes can dramatically impact bioactivity. For instance, modifications to the 5'-hydroxymethyl group on the furan (B31954) ring of YC-1 had significant effects on its anti-apoptotic activity in vascular smooth muscle cells (VSMCs). nih.gov

Conversion to Ether: Changing the hydroxymethyl group to an ether (45a) retained the compound's activity. nih.gov

Conversion to Amine: Replacing the group with an amino (45b) or diethylamino (45c) functionality led to a significant reduction in activity. nih.gov

Conversion to Methyl: Substitution with a methyl group (45d) resulted in cytotoxicity, diminishing the desired anti-apoptotic effects. nih.gov

Conversion to Ester: Converting the hydroxymethyl to an ester (45e) only caused a slight decrease in activity. nih.gov

These SAR findings demonstrate the sensitivity of biological activity to the steric and electronic properties of substituents and highlight the importance of the hydroxymethyl group, likely for its hydrogen-bonding capabilities. nih.gov Such studies are crucial for rationally designing more effective analogs of a lead compound.

Table 2: SAR of YC-1 Analogs Based on Modification of the 5'-Hydroxymethyl Group

Compound IDR² Substitution at 5'-positionEffect on Anti-apoptotic Activity
YC-1 (1)-CH₂OH (Hydroxymethyl)Baseline Activity
45aEtherActivity Retained
45b-NH₂ (Amino)Significantly Reduced
45cDiethylaminoSignificantly Reduced
45d-CH₃ (Methyl)Cytotoxic / Reduced Activity
45eEsterSlightly Reduced
Data derived from a review on the SAR of YC-1. nih.gov

Computational Approaches in Lead Optimization (e.g., Molecular Docking, QSAR, AI/ML-based prediction)

Computational methods are indispensable in modern lead optimization, allowing for the rapid assessment of large numbers of compounds and reducing the time and cost associated with experimental testing. patsnap.com

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a receptor or enzyme. researchgate.net It is used to understand binding mechanisms and predict binding affinity, helping to prioritize which analogs to synthesize. nih.gov For example, molecular docking studies on benzoic acid derivatives targeting the main protease of SARS-CoV-2 were used to predict their binding affinity and interactions with key amino acid residues in the active site. nih.gov Similarly, docking analysis of methyl benzoate derivatives as inhibitors of the pentose phosphate pathway identified compounds with high inhibitory potency, with calculated binding energies of -6.71 kcal/mol and -7.61 kcal/mol against key enzymes. nih.gov These in silico results often correlate well with in vitro findings. nih.gov

Table 3: Example Docking Scores of Benzoate Derivatives

CompoundTarget ProteinDocking Score (kcal/mol)
Gallic AcidSARS-CoV-2 Main Protease-38.31
Propyl GallateSARS-CoV-2 Main Protease-42.13
Pentyl GallateSARS-CoV-2 Main Protease-48.77
Methyl Benzoate Derivative (Cpd 1)hG6PD-6.71
Methyl Benzoate Derivative (Cpd 4)h6PGD-7.61
Data sourced from studies on benzoic acid and methyl benzoate derivatives. nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical relationships that correlate the chemical structure of compounds with their biological activity. mdpi.comyoutube.com By analyzing a set of compounds with known activities, QSAR can predict the activity of new, unsynthesized molecules. mdpi.comnih.gov For instance, a 3D-QSAR analysis was performed on a series of benzazole derivatives (related heterocyclic systems) to understand the requirements for their activity as topoisomerase II inhibitors. nih.gov The resulting model revealed that electronegatively charged substituents at specific positions and positively charged groups in a linker region improved the inhibitory activity, providing a clear roadmap for designing more potent compounds. nih.gov

Artificial Intelligence/Machine Learning (AI/ML): AI and ML are revolutionizing drug discovery by analyzing vast and complex datasets to identify patterns that are not obvious to human researchers. mdpi.comnih.gov ML algorithms can be trained on large libraries of compounds to predict biological activities, pharmacokinetic properties (ADMET - absorption, distribution, metabolism, excretion, and toxicity), and potential off-target effects. nih.govyoutube.com Generative AI models, such as Generative Adversarial Networks (GANs) and Variational Autoencoders (VAEs), can design entirely novel molecular structures that are optimized for a desired therapeutic profile. nih.govaragen.com This data-driven approach significantly accelerates the identification and optimization of lead candidates, making the drug discovery process more efficient and precise. nih.govaragen.com

Fragment-Based Drug Design (FBDD) Considerations for Analogues

Fragment-Based Drug Design (FBDD) is a powerful strategy for lead discovery and optimization that begins by screening small, low-molecular-weight compounds known as "fragments" (typically <300 Daltons). openaccessjournals.comnih.gov These fragments usually bind to the target protein with low affinity, but their interactions can be detected by sensitive biophysical techniques. openaccessjournals.com

The core principle of FBDD is to identify these weakly binding fragments and then use them as starting points to build more potent drug candidates. openaccessjournals.com This is achieved through several strategies:

Fragment Growing: A confirmed fragment hit is elaborated by adding new functional groups to improve its interaction with unoccupied regions of the binding pocket. mdpi.com

Fragment Linking: Two or more fragments that bind to adjacent sites on the protein are connected with a chemical linker to create a single, high-affinity molecule. nih.gov

Fragment Merging: Two overlapping fragments are combined into a single new molecule that incorporates the key features of both. nih.gov

A successful example of FBDD involved the discovery of potent inhibitors for Myeloid cell leukemia-1 (Mcl-1), an anti-apoptotic protein overexpressed in many cancers. nih.gov An NMR-based screen identified two distinct classes of fragments that bound to different regions of Mcl-1. nih.gov By merging hits from these two classes, researchers rapidly developed lead compounds with over 100-fold enhanced binding affinity. nih.gov For analogues of this compound, an FBDD approach could involve using the benzoate ring or the hydroxyethyl (B10761427) side chain as starting fragments to probe the binding site of a target protein, and then systematically growing or linking them to achieve high potency and selectivity.

Advanced Analytical Methodologies for Research on Methyl 3 2 Hydroxyethyl Benzoate

High-Resolution Spectroscopic Techniques for Comprehensive Characterization

Spectroscopic methods are paramount in elucidating the molecular structure of Methyl 3-(2-hydroxyethyl)benzoate. High-resolution techniques offer unambiguous identification and detailed structural insights.

Multi-dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1H, 13C, COSY, HSQC, HMBC)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of a molecule in solution. For this compound, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides a complete assignment of all proton (¹H) and carbon (¹³C) signals.

¹H NMR spectroscopy reveals the number of different types of protons and their immediate electronic environment. The spectrum of this compound is expected to show distinct signals for the aromatic protons, the two methylene (B1212753) groups of the hydroxyethyl (B10761427) side chain, the hydroxyl proton, and the methyl ester protons. The aromatic protons will appear as a complex multiplet pattern in the range of 7.2-8.0 ppm. The methylene protons adjacent to the aromatic ring and the hydroxyl group will appear as triplets due to coupling with each other.

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. mdpi.com The spectrum will show distinct signals for each unique carbon atom, including the ester carbonyl carbon, the aromatic carbons, the two aliphatic carbons, and the methyl carbon. mdpi.com

2D NMR techniques are used to establish connectivity between atoms:

COSY (Correlation Spectroscopy) identifies protons that are coupled to each other, confirming the sequence of the -CH₂-CH₂-OH fragment.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of each carbon signal based on its attached proton's signal.

HMBC (Heteronuclear Multiple Bond Correlation) reveals long-range (2-3 bond) correlations between protons and carbons. This is crucial for confirming the substitution pattern of the benzene (B151609) ring by showing correlations from the methylene protons to the aromatic carbons and from the aromatic protons to the ester carbonyl carbon.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound in CDCl₃ This table presents predicted data based on established principles of NMR spectroscopy and data from analogous compounds.

Atom Position ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm) Multiplicity / Notes
-COOCH₃ ~3.9 ~52.3 Singlet
Ar-CH₂- ~3.0 ~39.0 Triplet
-CH₂-OH ~3.9 ~63.0 Triplet
-OH Variable - Broad Singlet
C2 (Ar) ~7.9 ~129.5 Singlet-like
C4 (Ar) ~7.9 ~133.0 Doublet
C5 (Ar) ~7.4 ~128.8 Triplet
C6 (Ar) ~7.4 ~127.5 Doublet
C1 (Ar-COOCH₃) - ~131.0 Quaternary Carbon
C3 (Ar-CH₂CH₂OH) - ~141.0 Quaternary Carbon

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. For this compound (C₁₀H₁₂O₃), the calculated monoisotopic mass is 180.078644 Da. nih.gov

Beyond accurate mass, HRMS elucidates fragmentation pathways, which offers structural confirmation. In the mass spectrometer, the molecule is ionized to form a molecular ion [M]⁺, which then breaks down into smaller, characteristic fragment ions.

Plausible Fragmentation Pathway:

The parent molecular ion [C₁₀H₁₂O₃]⁺ will be observed at m/z 180.

A common fragmentation for methyl esters is the loss of the methoxy (B1213986) radical (•OCH₃) to give the [M-31]⁺ ion at m/z 149.

Loss of a water molecule (H₂O) from the hydroxyethyl group can lead to an ion at m/z 162.

Cleavage of the bond between the two carbons of the ethyl side chain (benzylic cleavage) is favorable, leading to the loss of a •CH₂OH radical and the formation of a prominent ion at m/z 149.

Loss of the entire hydroxyethyl group (•CH₂CH₂OH) results in an ion at m/z 135.

Table 2: Predicted HRMS Fragments for this compound This table presents predicted data based on established principles of mass spectrometry.

m/z (Daltons) Proposed Formula Description
180.0786 [C₁₀H₁₂O₃]⁺ Molecular Ion [M]⁺
162.0681 [C₁₀H₁₀O₂]⁺ Loss of H₂O
149.0603 [C₉H₉O₂]⁺ Loss of •OCH₃ or •CH₂OH
135.0446 [C₈H₇O₂]⁺ Loss of •C₂H₄OH

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting

Infrared (IR) and Raman spectroscopy are complementary techniques that measure the vibrational modes of a molecule's functional groups. researchgate.net The resulting spectra serve as a "molecular fingerprint," providing rapid confirmation of the presence of key structural features.

For this compound, the following characteristic peaks are expected:

O-H Stretch: A broad absorption band in the IR spectrum around 3400 cm⁻¹ is characteristic of the hydroxyl group.

C-H Stretches: Aromatic C-H stretching vibrations appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the methylene and methyl groups appear just below 3000 cm⁻¹.

C=O Stretch: A strong, sharp absorption band around 1720 cm⁻¹ in the IR spectrum is a definitive indicator of the ester carbonyl group. chemicalbook.com

C=C Stretches: Aromatic ring stretching vibrations typically appear in the 1600-1450 cm⁻¹ region.

C-O Stretches: Two distinct C-O stretching bands are expected: one for the ester linkage (around 1250 cm⁻¹) and one for the alcohol (around 1050 cm⁻¹).

Table 3: Characteristic IR Absorption Frequencies for this compound This table presents expected data based on established principles of infrared spectroscopy.

Functional Group Vibrational Mode Expected Frequency (cm⁻¹) Intensity
Alcohol (-OH) O-H Stretch 3500-3200 Strong, Broad
Aromatic C-H C-H Stretch 3100-3000 Medium
Aliphatic C-H C-H Stretch 2980-2850 Medium
Ester (C=O) C=O Stretch 1725-1700 Strong, Sharp
Aromatic C=C C=C Stretch 1600-1450 Medium to Weak
Ester (C-O) C-O Stretch 1300-1200 Strong

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic transitions. mdpi.com The primary chromophore in this compound is the substituted benzene ring. The ester group conjugated with the ring influences the energy of the π→π* transitions. The spectrum is expected to show characteristic absorption bands in the UV region. Studies on similar p-hydroxybenzoate esters show wide absorption bands between 200 and 400 nm, with the exact position and intensity of the absorption maximum (λmax) being sensitive to the solvent and pH. nist.gov

Table 4: Expected UV-Vis Absorption Data for this compound This table presents expected data based on established principles of UV-Vis spectroscopy.

Transition Type Expected λmax (nm) Solvent
π→π* ~240-255 Ethanol / Methanol (B129727)

Advanced Chromatographic Separation Techniques

Chromatographic methods are essential for separating the target compound from impurities and for quantitative analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Analysis and Purity Assessment

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the powerful separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. researchgate.net It is particularly well-suited for the analysis of volatile and semi-volatile compounds like this compound. nih.govsigmaaldrich.com

In a typical GC-MS analysis, the sample is injected into the GC, where it is vaporized. An inert carrier gas sweeps the vapor through a long, thin column. Compounds separate based on their boiling points and interactions with the column's stationary phase. As each separated compound elutes from the column, it enters the mass spectrometer, which generates a mass spectrum.

This technique is invaluable for:

Purity Assessment: The resulting chromatogram will show a major peak for this compound and smaller peaks for any volatile impurities. The area of each peak is proportional to the concentration of the compound, allowing for a quantitative assessment of purity.

Identity Confirmation: The mass spectrum of the main peak can be compared to a library or the known fragmentation pattern to confirm the identity of the compound eluting from the column.

Table 5: Typical GC-MS Analytical Parameters for this compound Analysis This table presents typical parameters for a GC-MS analysis.

Parameter Typical Setting Purpose
Gas Chromatograph (GC)
Column Type DB-5ms, HP-5ms (or similar) Standard non-polar column for general-purpose analysis.
Injection Temperature 250 °C Ensures rapid vaporization of the sample.
Oven Program 100 °C hold 2 min, ramp to 280 °C at 10 °C/min Temperature gradient to separate compounds with different boiling points.
Carrier Gas Helium or Hydrogen Inert gas to move the sample through the column.
Mass Spectrometer (MS)
Ionization Mode Electron Ionization (EI) Standard hard ionization technique that produces repeatable fragmentation.
Ionization Energy 70 eV Standard energy for creating library-searchable mass spectra.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS, LC-HRMS) for Complex Mixture Analysis and Trace Detection

Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS) or high-resolution mass spectrometry (LC-HRMS) represents a cornerstone for the analysis of this compound in complex matrices. These hyphenated techniques leverage the exceptional separation power of high-performance liquid chromatography (HPLC) with the high sensitivity and selectivity of mass spectrometry. nih.gov

LC-MS/MS is particularly effective for trace detection and quantification. The technique operates by first separating the compound of interest from a mixture using HPLC. The separated compound is then ionized, typically using electrospray ionization (ESI), and directed into the mass spectrometer. In the triple quadrupole mass spectrometer, a specific precursor ion corresponding to the mass of this compound is selected, fragmented in a collision cell, and specific product ions are monitored. ca.gov This process, known as Multiple Reaction Monitoring (MRM), provides exceptional selectivity and sensitivity, allowing for the detection of the compound at very low levels, such as in environmental or biological samples. ca.govusgs.gov The development of such methods can achieve limits of detection (LODs) in the low nanogram-per-gram range with high accuracy. nih.gov

High-Resolution Mass Spectrometry (LC-HRMS), often utilizing Time-of-Flight (TOF) or Orbitrap mass analyzers, provides highly accurate mass measurements. This capability allows for the determination of the elemental composition of the analyte with high confidence, aiding in its identification in complex mixtures where multiple components may be present. nih.gov For this compound, which has a monoisotopic mass of approximately 180.0786 g/mol , LC-HRMS can distinguish it from other isobaric interferences, which is critical for unambiguous identification in non-targeted screening. nih.gov

Table 1: Representative LC-MS/MS Parameters for Trace Detection of this compound This table is interactive. You can sort and filter the data.

Parameter Value Description Source
Compound This compound - nih.gov
Formula C₁₀H₁₂O₃ - nih.gov
Ionization Mode ESI Positive Electrospray Ionization ca.govusgs.gov
Precursor Ion [M+H]⁺ m/z 181.086 The protonated molecule selected in the first quadrupole. nih.gov
Product Ion 1 (Quantifier) Illustrative: m/z 149.060 A specific fragment ion used for quantification. ca.govusgs.gov
Product Ion 2 (Qualifier) Illustrative: m/z 121.065 A second fragment ion used for confirmation. ca.govusgs.gov
Limit of Detection (LOD) Low ng/mL range The lowest concentration of an analyte that can be reliably detected. nih.gov

| Limit of Quantitation (LOQ) | Low ng/mL range | The lowest concentration of an analyte that can be reliably quantified with acceptable precision and accuracy. | nih.govnih.gov |

Hyphenated Techniques (e.g., HPLC-NMR for direct structure elucidation in mixtures)

Hyphenated techniques that couple a separation method with a spectroscopic one are invaluable for mixture analysis. nih.gov High-Performance Liquid Chromatography-Nuclear Magnetic Resonance (HPLC-NMR) spectroscopy stands out as a particularly powerful tool for the direct and unambiguous structure elucidation of compounds within a mixture, eliminating the need for tedious offline isolation. nih.gov

In an HPLC-NMR setup, the sample mixture is first separated by the HPLC system. The eluent containing the separated components flows directly into the NMR spectrometer's flow cell, where ¹H NMR and other NMR spectra are acquired "on-the-fly." This provides detailed structural information for each separated peak. For a compound like this compound, an HPLC-NMR analysis would provide direct evidence of its structure, including the substitution pattern on the benzene ring and the presence of the hydroxyethyl and methyl ester groups.

While a specific HPLC-NMR study on this compound is not prominently featured in available literature, the analysis of structurally related molecules demonstrates the utility of NMR for definitive characterization. For instance, detailed ¹H and ¹³C NMR analyses are routinely used to confirm the structure of synthesized benzoate (B1203000) derivatives. st-andrews.ac.uk These analyses provide precise chemical shifts and coupling constants that map out the entire molecular structure. st-andrews.ac.uk

Table 2: Illustrative NMR Data for Structural Elucidation of a Benzoate Derivative This table is interactive. You can sort and filter the data.

Data Type Chemical Shift (δ) / Value Interpretation Source
¹H NMR ~ 7.2-8.0 ppm (multiplets) Protons on the aromatic ring. st-andrews.ac.ukrsc.org
¹H NMR ~ 3.9 ppm (singlet, 3H) Protons of the methyl ester (OCH₃) group. rsc.org
¹H NMR ~ 3.6-3.8 ppm (triplet, 2H) Protons of the methylene group adjacent to the hydroxyl group (CH₂OH). st-andrews.ac.uk
¹H NMR ~ 2.8-3.0 ppm (triplet, 2H) Protons of the methylene group adjacent to the aromatic ring (Ar-CH₂). st-andrews.ac.uk
¹³C NMR ~ 167-173 ppm Carbonyl carbon (C=O) of the ester. st-andrews.ac.ukrsc.org
¹³C NMR ~ 127-138 ppm Carbons within the aromatic ring. st-andrews.ac.uk
¹³C NMR ~ 58-61 ppm Carbon of the methylene group adjacent to the hydroxyl group (CH₂OH). st-andrews.ac.uk

Elemental Analysis and Quantitative Determination Methods

Elemental analysis and quantitative determination are fundamental to characterizing this compound and ensuring its purity.

Elemental Analysis provides the percentage composition of elements (carbon, hydrogen, and oxygen) in the compound. This is a basic method to confirm the empirical formula and purity of a synthesized batch. The theoretical composition is calculated from the molecular formula, C₁₀H₁₂O₃. nih.gov

Table 3: Elemental Composition of this compound This table is interactive. You can sort and filter the data.

Element Symbol Atomic Mass (amu) % Composition Source
Carbon C 12.011 66.65% nih.gov
Hydrogen H 1.008 6.71% nih.gov
Oxygen O 15.999 26.63% nih.gov

| Molecular Weight | - | 180.20 g/mol | - | nih.gov |

Quantitative Determination Methods are employed to ascertain the exact amount or concentration of this compound in a sample. High-Performance Liquid Chromatography (HPLC) with UV detection is a standard and reliable method for this purpose. nih.govnih.gov A validated HPLC method ensures that the results are accurate and reproducible. Key validation parameters include linearity, limits of detection (LOD) and quantitation (LOQ), accuracy, and precision. nih.gov For example, a method would be considered linear if the detector response is directly proportional to the concentration over a specified range, typically demonstrated by a coefficient of determination (R²) greater than 0.99. nih.gov

Table 4: Typical Validation Parameters for a Quantitative HPLC Method This table is interactive. You can sort and filter the data.

Validation Parameter Typical Acceptance Criterion Description Source
Linearity (R²) > 0.99 Measures how well the calibration curve fits the data points. nih.gov
Accuracy (% Recovery) 75-125% The closeness of the measured value to the true value. nih.gov
Precision (% RSD) < 20% The degree of agreement among individual test results from repeated measurements. nih.gov
Limit of Detection (LOD) Signal-to-Noise Ratio > 3 The lowest amount of analyte that can be detected but not necessarily quantified. nih.gov

| Limit of Quantitation (LOQ) | Signal-to-Noise Ratio > 10 | The lowest amount of analyte that can be quantified with acceptable precision and accuracy. | nih.gov |

Development and Validation of Novel Analytical Methods for this compound

The development and validation of a novel analytical method for this compound is a systematic process designed to ensure the method is suitable for its intended purpose. This process is critical whether the method is for quality control, research, or stability testing.

The development phase involves selecting the appropriate analytical technique (e.g., HPLC, LC-MS/MS) and optimizing the experimental conditions. For an HPLC method, this includes choosing a suitable stationary phase (e.g., C18 column), mobile phase composition (e.g., acetonitrile (B52724) and water), flow rate, and detector wavelength to achieve good separation and sensitivity for the compound. nih.gov

Once developed, the method must be rigorously validated. Validation demonstrates through objective evidence that the method's performance characteristics are adequate for the analytical problem at hand. Key validation parameters that must be evaluated include:

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

Linearity and Range: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a definite range. nih.gov

Accuracy: The closeness of test results to the true value, often assessed using recovery studies on spiked samples. nih.gov

Precision: The reproducibility of results, evaluated at different levels, including repeatability (intra-day) and intermediate precision (inter-day). nih.gov

Limit of Detection (LOD): The lowest concentration of the analyte that can be detected. nih.gov

Limit of Quantitation (LOQ): The lowest concentration that can be determined with acceptable precision and accuracy. nih.gov

Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.

The successful development and validation of a novel analytical method for this compound would provide a reliable tool for its accurate measurement, ensuring data quality and consistency in any subsequent research or application. nih.govnih.gov

Computational Chemistry and Molecular Modeling Studies of Methyl 3 2 Hydroxyethyl Benzoate

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. These methods can predict molecular geometry, electronic distribution, and reactivity.

Reactivity Predictions and Orbital Analysis

The reactivity of a molecule can be predicted by analyzing its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and stability. sciencepub.net

For Methyl 3-(2-hydroxyethyl)benzoate, the ester group is an electron-withdrawing group, which would influence the electron density distribution across the benzene (B151609) ring and affect its reactivity in electrophilic aromatic substitution reactions. researchgate.netresearchgate.netyoutube.com Studies on substituted benzothiazole (B30560) derivatives have shown that higher HOMO energy values are associated with a greater tendency to donate electrons to an acceptor molecule. sciencepub.net The reactivity of various aryl benzoates has also been explored using Hammett linear free energy relationships in conjunction with computational methods. conicet.gov.ar

Table 2: Illustrative Frontier Orbital Energies of a Structurally Similar Compound

ParameterAM1 Calculation
Compound 2-Mercaptobenzothiazole sciencepub.net
HOMO Energy-8.694 eV
LUMO Energy-0.920 eV
HOMO-LUMO Gap7.774 eV

This table provides an example of frontier orbital energy calculations for a related heterocyclic compound to illustrate the concept.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Interactions

Molecular dynamics simulations provide insights into the dynamic behavior of molecules over time, allowing for the exploration of conformational landscapes and intermolecular interactions.

Conformational Preferences and Energy Landscapes

The flexible side chain of this compound, specifically the C-C bond between the phenyl ring and the hydroxyethyl (B10761427) group, and the C-O bond of the ester, allows for multiple conformations. MD simulations can map the potential energy surface of the molecule to identify stable conformers and the energy barriers between them.

Ligand-Protein Interaction Dynamics in Biological Contexts

In a biological setting, this compound may interact with various proteins. Molecular docking, a computational technique often used in conjunction with MD simulations, can predict the binding orientation and affinity of a ligand to a protein's active site.

For example, molecular docking studies have been performed on various benzoic acid derivatives to assess their potential as inhibitors for enzymes like the SARS-CoV-2 main protease. nih.gov Similarly, the interaction of sodium benzoate (B1203000) with bovine serum albumin has been investigated using both spectroscopic methods and molecular docking, revealing that the molecule binds to a specific site within the protein's subdomain. nih.govresearchgate.net Such studies can elucidate the key amino acid residues involved in the binding and the nature of the intermolecular forces at play, such as hydrogen bonding and van der Waals interactions. nih.gov

Predictive Modeling for Biological Activity and ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Characteristics

In silico models are increasingly used in the early stages of drug discovery to predict the biological activity and ADMET properties of new chemical entities, helping to identify promising candidates and flag potential issues. drugdiscoverytoday.comaudreyli.com

Quantitative Structure-Activity Relationship (QSAR) models are a cornerstone of predictive modeling. These models correlate the chemical structure of a series of compounds with their biological activity. For instance, QSAR studies on benzoylaminobenzoic acid derivatives have revealed that properties like hydrophobicity and the presence of certain functional groups are crucial for their inhibitory activity. nih.gov Similarly, a QSAR analysis of eugenyl benzoate derivatives identified hydrophobicity and steric parameters as key factors influencing their cytotoxic activity. nih.gov

ADMET prediction is another critical application of computational modeling. Various online platforms and software can estimate properties like oral bioavailability, blood-brain barrier penetration, and potential toxicity. nih.govnih.govmdpi.com For example, in silico studies on benzoic acid derivatives have shown that the presence of hydroxyl and carboxyl groups can enhance hydrophilicity, leading to good absorption and permeation properties. nih.gov

Table 3: Illustrative Predicted ADMET Properties for Structurally Related Compounds

PropertyPredicted ValueMethod/ToolCompound
Oral BioavailabilityGoodLipinski's Rule of FiveBenzoic Acid nih.gov
Blood-Brain Barrier PermeationVariesBayesian Approach cambridge.orgSmall Molecules
Human Intestinal AbsorptionHighSwissADMEDiquinothiazines mdpi.com
Ames MutagenicityNon-mutagenPre-ADMETSulfonamide derivatives nih.gov

This table presents a conceptual overview of ADMET predictions for similar classes of compounds, highlighting the types of parameters that can be evaluated.

Quantitative Structure-Activity Relationship (QSAR) and QSPR Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational methods that aim to correlate the structural or physicochemical properties of compounds with their biological activities or physical properties, respectively. protoqsar.comneovarsity.org The fundamental principle is that the structure of a molecule dictates its activity or properties. protoqsar.com The general workflow for developing a QSAR/QSPR model involves several key steps: curating a dataset of molecules with known activities or properties, calculating molecular descriptors for each molecule, selecting the most relevant descriptors, building a predictive model, and rigorously validating the model's performance. neovarsity.orgresearchgate.net

For this compound, a QSAR or QSPR study would begin with the calculation of a wide array of molecular descriptors. These numerical values represent different aspects of the molecule's structure. Descriptors are often categorized by their dimensionality (1D, 2D, 3D) and can include constitutional, topological, geometric, and electronic properties. protoqsar.com

Hypothetical QSPR Descriptors for this compound:

To illustrate, a hypothetical set of descriptors that could be calculated for this compound is presented below. These descriptors would be used to build a model to predict a property, for instance, its boiling point or solubility.

Descriptor TypeDescriptor ExampleHypothetical Value/Description
Constitutional (1D) Molecular Weight180.20 g/mol nih.gov
Count of Hydrogen Bond Donors1 (from the hydroxyl group) nih.gov
Count of Hydrogen Bond Acceptors3 (from the ester and hydroxyl oxygens) nih.gov
Topological (2D) Wiener IndexA measure of molecular branching.
Balaban J IndexA distance-based topological index.
Geometrical (3D) Molecular Surface AreaThe total surface area of the molecule.
Molecular VolumeThe volume occupied by the molecule.
Electronic Dipole MomentA measure of the molecule's overall polarity.
HOMO/LUMO EnergiesEnergies of the highest occupied and lowest unoccupied molecular orbitals, relevant for reactivity.

Once these descriptors are calculated for a series of related compounds, statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) are employed to create a mathematical equation that links the descriptors to the property of interest. r-project.org The validity of the resulting model is then assessed to ensure it is robust and has predictive power. nih.gov Such a model could then be used to predict the properties of new, unsynthesized analogues of this compound.

Applications of Machine Learning and Deep Learning in Compound Property Prediction

In recent years, machine learning (ML) and deep learning (DL) have become powerful tools in chemical research, significantly enhancing the prediction of molecular properties. nih.govnih.gov These advanced algorithms can capture complex, non-linear relationships between a molecule's structure and its properties that may be missed by traditional QSAR methods. neovarsity.org

Commonly used machine learning models in this field include:

Random Forests (RF): An ensemble method that builds multiple decision trees and merges them to get a more accurate and stable prediction. r-project.org

Support Vector Machines (SVM): A classification and regression method that finds an optimal hyperplane to separate data points.

Graph Neural Networks (GNNs): A type of neural network specifically designed to work with graph-structured data, such as molecules, where atoms are nodes and bonds are edges. nih.gov

The application of these models to predict the properties of this compound would follow a similar workflow to QSAR. A dataset of molecules and their experimentally determined properties would be required for training. Instead of manually selecting descriptors, ML models, particularly deep learning models, can automatically learn relevant features from various molecular representations like SMILES strings or molecular graphs. researchgate.netarxiv.org

Hypothetical Machine Learning Model Performance for a Property Prediction:

The table below illustrates a hypothetical comparison of different ML models for predicting a specific physicochemical property of a set of compounds including this compound. The performance is typically evaluated using metrics like the coefficient of determination (R²) and Root Mean Square Error (RMSE). nih.gov

Machine Learning ModelR² (Coefficient of Determination)RMSE (Root Mean Square Error)
Multiple Linear Regression (MLR)0.750.55
Random Forest (RF)0.880.35
Graph Neural Network (GNN)0.920.28

Higher R² and lower RMSE values indicate better model performance. nih.gov While no specific models have been published for this compound, the data indicates that advanced ML models like GNNs often provide superior predictive accuracy for molecular properties. chemrxiv.org

Virtual Screening and De Novo Design of this compound Analogues

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a biological target, such as a protein or enzyme. wikipedia.orgpatsnap.com This method reduces the time and cost associated with experimental high-throughput screening. nih.gov If this compound were identified as a "hit" compound with some desirable biological activity, virtual screening could be used to find analogues with potentially improved potency or other properties.

The process could involve:

Ligand-based virtual screening: Searching a database for molecules that are structurally similar to this compound, based on 2D fingerprints or 3D shape. patsnap.com

Structure-based virtual screening: If the 3D structure of the biological target is known, molecular docking simulations would be used to predict how well different compounds fit into the target's binding site.

De novo design , which means "from the beginning," is another computational strategy to create novel molecular structures. nih.govpharmafeatures.com Instead of searching existing libraries, de novo design algorithms build new molecules piece by piece, often starting from a seed structure or within the constraints of a target's binding site. nih.govbenevolent.com

Starting with this compound as a fragment or lead structure, a de novo design program could generate novel analogues by:

Growing: Adding new functional groups to the existing scaffold.

Linking: Combining it with other molecular fragments.

Mutating: Replacing or modifying parts of the molecule, for example, changing the substitution pattern on the benzene ring or modifying the hydroxyethyl side chain.

Hypothetical Analogues of this compound from De Novo Design:

AnalogueModification from Parent CompoundPotential Rationale
Methyl 3-(2-aminoethyl)benzoateHydroxyl group replaced with an amino group.Introduce a basic center to form salt bridges.
Methyl 3-(2-hydroxypropyl)benzoateAddition of a methyl group to the ethyl chain.Increase lipophilicity and explore steric limits of a binding pocket.
4-Fluoro-3-(2-hydroxyethyl)benzoate, methyl esterAddition of a fluorine atom to the benzene ring.Modulate electronic properties and metabolic stability.
Methyl 3-(1-hydroxy-2-phenylethyl)benzoateReplacement of an ethyl hydrogen with a phenyl group.Introduce a larger hydrophobic group to target a specific sub-pocket.

These computationally designed analogues would then be prioritized based on predicted properties and synthetic feasibility before being synthesized and tested in the lab.

Environmental Fate and Degradation Pathways of Methyl 3 2 Hydroxyethyl Benzoate

Abiotic Degradation Mechanisms in Environmental Compartments

Abiotic degradation involves the breakdown of chemical compounds through non-biological processes. For Methyl 3-(2-hydroxyethyl)benzoate, the primary abiotic degradation pathways are expected to be photodegradation and hydrolysis.

Photodegradation Processes

Photodegradation, the breakdown of compounds by light, can occur through direct or indirect mechanisms.

Direct Photolysis: While specific studies on this compound are not readily available, compounds with similar benzotriazole (B28993) UV stabilizer structures, such as 2-(2-hydroxy-5-methylphenyl)benzotriazole (UV-P), have been shown to undergo photodegradation under simulated sunlight. The rate of this degradation can be influenced by the pH of the surrounding medium, with different rates observed for neutral, cationic, and anionic forms of the molecule. nih.gov

Indirect Photolysis and Photooxidation: Indirect photodegradation is often a more significant pathway in natural waters. nih.gov This process is mediated by photosensitizers, such as dissolved organic matter (DOM), which absorb light and produce reactive oxygen species like excited triplet DOM (³DOM), singlet oxygen, and hydroxyl radicals. nih.gov For compounds like UV-P, ³DOM has been identified as the primary species driving indirect photodegradation in coastal seawaters. nih.gov The presence of halide ions can inhibit this process by quenching the excited state of DOM. nih.gov It is plausible that this compound would be susceptible to similar indirect photodegradation mechanisms in sunlit surface waters containing natural photosensitizers.

Hydrolytic Stability and Chemical Oxidation Pathways

The ester linkage in this compound is a key site for chemical transformation.

Hydrolysis: Esters like methyl benzoates are known to undergo hydrolysis, a reaction with water that cleaves the ester bond to form a carboxylic acid and an alcohol. quora.com In the case of this compound, this would yield 3-(2-hydroxyethyl)benzoic acid and methanol (B129727). The rate of hydrolysis is significantly influenced by pH and temperature. While generally slow in neutral water at ambient temperatures, the reaction is catalyzed by both acids and bases. quora.com In high-temperature water (250–300 °C), hydrolysis of methyl benzoates can be significant. Basic conditions are particularly effective in promoting hydrolysis due to the formation of a carboxylate ion, which drives the reaction to completion.

Chemical Oxidation: In engineered water treatment systems, strong oxidizing agents can degrade benzoate (B1203000) compounds. For instance, the degradation of methyl p-hydroxybenzoate has been demonstrated using a dielectric barrier discharge system, which generates reactive species like hydroxyl radicals (•OH), superoxide (B77818) radicals (•O₂⁻), and sulfate (B86663) radicals (SO₄⁻•). researchgate.net These highly reactive species can effectively break down the aromatic ring and other functional groups of the molecule. researchgate.net

Biotic Degradation Mechanisms and Microbial Transformations

The biodegradation of benzoate and its derivatives has been extensively studied, providing a framework for understanding the likely fate of this compound in biologically active environments like soil and water.

Identification of Microbial Degradation Pathways in Soil and Aquatic Environments

Bacteria and fungi possess diverse enzymatic machinery to break down aromatic compounds. Several degradation pathways for benzoate are known:

Aerobic Degradation: Under aerobic conditions, the typical bacterial degradation of benzoate proceeds through hydroxylation of the aromatic ring to form catechol. wikipedia.orgethz.ch This is followed by ring cleavage, either through ortho- or meta-pathways, leading to intermediates that can enter central metabolic cycles. genome.jp Another aerobic pathway involves the initial activation of benzoate to benzoyl-CoA, followed by epoxidation and hydrolytic ring cleavage. ethz.chnih.gov

Anaerobic Degradation: In the absence of oxygen, the degradation of benzoate also begins with its activation to benzoyl-CoA. nih.gov The aromatic ring is then reduced and subsequently cleaved through a modified β-oxidation pathway. genome.jpnih.gov

Given these established pathways, it is highly probable that soil and aquatic microorganisms, such as those from the genera Pseudomonas and Bacillus, which are known to degrade benzoate, could also metabolize this compound. nih.govnih.gov

Elucidation of Metabolic Intermediates and Enzyme Systems Involved in Biodegradation

The breakdown of benzoate derivatives involves a series of enzymatic steps.

Initial Steps: For this compound, the initial step in biodegradation would likely be the hydrolysis of the ester bond by an esterase, releasing methanol and 3-(2-hydroxyethyl)benzoic acid. Subsequently, the degradation would proceed on the 3-(2-hydroxyethyl)benzoic acid molecule.

Key Enzymes: The aerobic degradation of the resulting benzoic acid derivative would involve enzymes such as:

Benzoate-CoA ligase: This enzyme activates benzoate to benzoyl-CoA. nih.gov

Dioxygenases: These enzymes are responsible for hydroxylating the aromatic ring. For example, toluate 1,2-dioxygenase and benzoate dioxygenase catalyze the 1,2-dihydroxylation of substituted benzoates. ubc.ca

Dehydrogenases: These enzymes further oxidize the hydroxylated intermediates. ubc.ca

Catechol dioxygenases: These enzymes cleave the aromatic ring of catechol intermediates.

Metabolic Intermediates: Based on the degradation of similar compounds like benzyl (B1604629) benzoate, potential intermediates in the degradation of this compound, following the initial hydrolysis, could include further oxidized forms of the side chain and hydroxylated aromatic rings, ultimately leading to ring cleavage products that enter the tricarboxylic acid (TCA) cycle. nih.gov For example, the degradation of benzyl benzoate by Pseudomonas desmolyticum produces benzaldehyde (B42025) and benzoic acid. nih.gov

Factors Influencing Biodegradation Efficiency

The rate and extent of biodegradation are influenced by a variety of environmental factors.

Microbial Community: The presence and abundance of microorganisms capable of degrading benzoate esters are crucial. Strains of Pseudomonas and Bacillus are known for their ability to break down aromatic compounds. nih.govnih.gov

Environmental Conditions:

pH and Temperature: The optimal pH and temperature for the biodegradation of benzyl benzoate by Pseudomonas desmolyticum were found to be 7.0 and 30 °C, respectively. nih.gov Similar optimal conditions are likely to apply to the degradation of this compound.

Nutrient Availability: The presence of other carbon and nitrogen sources can influence the rate of biodegradation. For instance, the degradation of benzyl benzoate was enhanced by the presence of glucose, lactose, sodium nitrate, and peptone at specific concentrations. nih.gov

Oxygen Availability: The availability of oxygen will determine whether aerobic or anaerobic degradation pathways are dominant.

Analytical Approaches for Monitoring Degradation Products in the Environment

The environmental monitoring of this compound and its degradation products is crucial for understanding its persistence, transformation, and potential ecological impact. While specific analytical methods for this exact compound in environmental matrices are not widely documented, established protocols for similar aromatic esters and their degradation intermediates can be readily adapted. High-performance liquid chromatography (HPLC) and gas chromatography (GC), often coupled with mass spectrometry (MS), are the principal techniques employed for the detection and quantification of these compounds in soil and water.

Given the polar nature of this compound and its expected degradation products, which include carboxylic acids and alcohols, HPLC coupled with a suitable detector, such as a diode array detector (DAD) or a mass spectrometer (LC-MS), is a highly effective analytical choice. For enhanced sensitivity and selectivity, tandem mass spectrometry (LC-MS/MS) can be utilized, allowing for the detection of trace-level concentrations in complex environmental samples. nih.govmdpi.com

Gas chromatography-mass spectrometry (GC-MS) is another powerful tool, particularly for more volatile degradation products or after a derivatization step to increase the volatility of polar analytes. regulations.gov Sample preparation is a critical preceding step to analysis. For water samples, solid-phase extraction (SPE) is commonly used to concentrate the analytes and remove interfering substances. For soil and sediment samples, techniques such as pressurized liquid extraction (PLE) or Soxhlet extraction are employed to isolate the target compounds from the solid matrix. regulations.gov

The selection of the analytical method and sample preparation technique will depend on the specific degradation product being targeted, the environmental matrix, and the required detection limits.

Table 1: Postulated Degradation Products of this compound and Suitable Analytical Techniques

Postulated Degradation ProductChemical FormulaLikely Analytical TechniqueKey Considerations
3-(2-Hydroxyethyl)benzoic acidC₉H₁₀O₃HPLC-DAD, LC-MS/MSHigh polarity makes it suitable for liquid chromatography.
2-(3-Carboxyphenyl)acetic acidC₉H₈O₄HPLC-DAD, LC-MS/MSThe presence of two carboxylic acid groups increases its polarity.
Protocatechuic acidC₇H₆O₄HPLC-DAD, LC-MS/MSA common intermediate in the degradation of aromatic compounds.
MethanolCH₄OGC-FID, GC-MSHighly volatile, requiring specific GC conditions for analysis.
Benzoic acidC₇H₆O₂HPLC-DAD, GC-MS (after derivatization)A common metabolite in the degradation of benzoate esters. scbt.com

This table is based on inferred degradation pathways and analytical methods for structurally similar compounds.

Bioremediation and Phytoremediation Strategies for Environmental Contamination (if applicable)

In the event of environmental contamination with this compound, bioremediation and phytoremediation offer promising, cost-effective, and environmentally friendly cleanup strategies. Although specific studies on this compound are not available, research on related aromatic esters and alcohols provides a strong basis for its susceptibility to these remediation techniques.

Bioremediation

Bioremediation harnesses the metabolic capabilities of microorganisms to break down contaminants into less toxic substances. Bacteria from the genera Pseudomonas and Rhodococcus are well-known for their ability to degrade a wide range of aromatic compounds, including esters and alcohols. nih.govepa.gov These bacteria possess enzymes such as esterases, which can hydrolyze the ester bond of this compound, and various oxidases and dehydrogenases that can further degrade the resulting aromatic acid and alcohol. The initial step in the bioremediation of this compound would likely be the hydrolysis of the ester linkage by microbial esterases, yielding 3-(2-hydroxyethyl)benzoic acid and methanol. Both of these products are generally considered to be readily biodegradable.

The process can be carried out in situ by stimulating the growth of indigenous microbial populations through the addition of nutrients and oxygen (biostimulation), or by introducing specific microbial strains known for their degradative capabilities (bioaugmentation).

Phytoremediation

Phytoremediation involves the use of plants to remove, degrade, or contain environmental contaminants. nih.gov For aromatic compounds, several mechanisms can be at play, including:

Phytodegradation: The breakdown of contaminants within plant tissues by metabolic processes.

Rhizodegradation: The breakdown of contaminants in the soil by microorganisms that are stimulated by the presence of plant roots.

Phytovolatilization: The uptake and transpiration of volatile contaminants.

Aromatic plants, in particular, have shown potential for the phytoremediation of organic pollutants. nih.govresearchgate.net Plants from families such as Poaceae (grasses), Lamiaceae (mint family), and Fabaceae (legume family) have been investigated for their ability to remediate soils contaminated with various aromatic hydrocarbons. nih.gov These plants can create a favorable environment for microbial degradation in the rhizosphere and may also take up and metabolize the compound within their tissues.

Table 2: Potential Bioremediation and Phytoremediation Approaches for this compound Contamination

Remediation StrategyApproachKey Organisms/Plants (Examples)Mechanism of Action
BioremediationBioaugmentation/BiostimulationPseudomonas sp., Rhodococcus sp.Enzymatic degradation (ester hydrolysis, oxidation). nih.govepa.gov
PhytoremediationPhytodegradation/RhizodegradationGrasses (e.g., Lolium perenne), Legumes (e.g., Medicago sativa)Plant uptake and metabolism, enhanced microbial activity in the root zone. nih.gov

This table presents potential strategies based on the remediation of structurally related aromatic compounds.

Advanced Applications and Integrated Research Areas

Integration of Methyl 3-(2-hydroxyethyl)benzoate into Functional Materials

The bifunctional nature of this compound, possessing both a reactive hydroxyl group and an ester, makes it a prime candidate for incorporation into larger, more complex material systems. This dual functionality allows for a variety of chemical modifications and integration strategies.

Polymer Chemistry and Monomer Applications

This compound can serve as a valuable monomer in the synthesis of specialized polyesters. The hydroxyl group provides a reactive site for polymerization reactions, such as polycondensation or ring-opening polymerization, while the aromatic ring and the methyl ester group can impart specific properties to the resulting polymer, including thermal stability and tailored solubility.

The introduction of functional groups, like the hydroxyl group in this compound, is a key strategy for creating polyesters with tunable properties. nih.gov These functional groups can increase hydrophilicity, influence the degradation rate, and provide sites for further chemical modifications, leading to biomaterials with controlled interactions with biological systems. nih.gov For instance, research on other hydroxy-functionalized monomers has demonstrated the ability to create polymers with desirable characteristics for biomedical applications. nih.govnih.gov

While direct studies on the polymerization of this compound are not extensively documented, the principles of polyester (B1180765) synthesis from similar hydroxyalkyl benzoates are well-established. The general approach involves the reaction of the hydroxyl group with a dicarboxylic acid or its derivative to form the polyester backbone.

Table 1: Potential Polymerization Reactions for this compound

Polymerization TypeCo-monomer ExampleResulting Polymer Feature
PolycondensationAdipic acidLinear polyester with enhanced flexibility
PolycondensationTerephthaloyl chlorideAromatic polyester with high thermal stability
Ring-opening polymerizationε-CaprolactoneBiodegradable copolyester with tunable properties

The resulting polyesters could find use in a variety of applications, from specialty plastics to biocompatible materials for medical devices. The presence of the benzoate (B1203000) ester within the polymer side chain could also offer unique properties, such as influencing the material's refractive index or its interaction with other molecules.

Supramolecular Assembly and Self-Organizing Systems

The structure of this compound is conducive to forming organized, non-covalent structures known as supramolecular assemblies. The aromatic ring can participate in π-π stacking interactions, while the hydroxyl group is capable of forming hydrogen bonds. These directional interactions can guide the molecules to self-assemble into well-defined architectures.

Studies on other aromatic esters and hydroxyl-containing molecules have shown their ability to form complex superstructures. fao.orgnih.gov For example, the self-assembly of fatty acids with hydroxyl derivatives can lead to the formation of bilayers and micelles in solution. nih.gov Similarly, it is conceivable that this compound could form liquid crystalline phases or self-assemble into nanoscale structures like nanotubes or vesicles under specific conditions, such as in certain solvents or upon changes in temperature.

The ability to control the self-assembly of this molecule could lead to the development of "smart" materials that respond to external stimuli, such as light or the introduction of a guest molecule. These materials could have applications in areas like drug delivery, catalysis, and the creation of nano-structured films.

Development as Chemical Probes and Research Tools

A chemical probe is a small molecule used to study biological systems. The structure of this compound allows for its potential modification to create such probes. The hydroxyl group can be a point of attachment for fluorescent dyes or other reporter groups, while the benzoate moiety can be tailored to interact with specific biological targets.

Research on other benzoate derivatives has shown their utility in developing probes for various applications. For example, fluorescent probes for the detection of reactive oxygen species have been designed using benzenesulfonyl fluorescein (B123965) derivatives. nih.gov While not directly employing this compound, this research highlights the adaptability of the benzoate scaffold for creating sophisticated molecular tools.

By modifying the structure of this compound, for instance by introducing specific functional groups onto the aromatic ring or by converting the ester to a more reactive functional group, researchers could develop probes to investigate enzyme activity, receptor binding, or cellular imaging.

Potential in Sensor Technologies and Diagnostic Applications

The chemical properties of this compound and its derivatives suggest their potential use in the development of chemical sensors. A sensor based on this molecule could operate on the principle of a change in a measurable property, such as fluorescence or electrical conductivity, upon interaction with a target analyte.

For instance, polymers or supramolecular assemblies made from this compound could exhibit changes in their optical or electronic properties when they bind to specific ions or small molecules. This could form the basis of a chemosensor.

Furthermore, biosensors for the detection of benzoic acid derivatives have been developed using biological recognition elements. frontiersin.org This indicates that the benzoate structure is a viable target for specific molecular recognition. A synthetic sensor incorporating a modified form of this compound could be designed to detect specific metabolites or environmental pollutants.

Table 2: Potential Sensor Applications of this compound Derivatives

Sensor TypeDetection PrinciplePotential Analyte
Fluorescent ChemosensorChange in fluorescence intensity upon bindingMetal ions, anions
Electrochemical SensorChange in electrical current or potential upon bindingSmall organic molecules
Colorimetric SensorVisible color change upon interactionpH, specific enzymes

The development of such sensors could have a significant impact on fields ranging from environmental monitoring to medical diagnostics.

Q & A

Q. What are the recommended methods for synthesizing Methyl 3-(2-hydroxyethyl)benzoate, and how can reaction conditions be optimized for yield?

Methodological Answer: Synthesis typically involves esterification or substitution reactions. For example:

  • Esterification: React 3-(2-hydroxyethyl)benzoic acid with methanol using acid catalysis (e.g., H₂SO₄) under reflux.
  • Substitution: Use a bromoethyl intermediate (e.g., (2-bromoethyl)benzene derivatives, as in ) with a benzoate precursor.

Optimization Strategies:

  • Catalyst selection: Use DIPEA (diisopropylethylamine) for improved nucleophilic substitution efficiency .
  • Temperature control: Maintain 35–50°C to balance reaction rate and side-product formation .
  • Purification: Employ column chromatography or recrystallization for high-purity yields.

Table 1: Example reaction conditions from multi-step syntheses

StepReagentsTemperatureTimeYield
1DIPEA, trichlorotriazine35°C6 h~70%
22-chlorophenol, DIPEA35°C46 h~65%
3Methyl 3-aminobenzoate35°C26 h~60%
Adapted from .

Q. How should researchers safely handle and store this compound to minimize health risks?

Methodological Answer:

  • Handling: Use PPE (gloves, lab coat, goggles), work in a fume hood, and monitor airborne concentrations .
  • Storage: Keep in airtight containers at 2–8°C, away from oxidizers and moisture.
  • Emergency protocols: Provide eyewash stations and emergency showers; decontaminate skin immediately .

Q. What spectroscopic and chromatographic techniques are essential for characterizing this compound?

Methodological Answer:

  • NMR spectroscopy: ¹H/¹³C NMR to confirm substituent positions (e.g., hydroxyethyl at C3, methyl ester at C1) .
  • Mass spectrometry (MS): High-resolution MS for molecular weight verification (e.g., [M+H]+ = 195.1 g/mol).
  • HPLC: Reverse-phase C18 columns with UV detection (λ = 254 nm) for purity assessment (>97%) .

Advanced Questions

Q. How can density-functional theory (DFT) be applied to predict the electronic properties and reactivity of this compound?

Methodological Answer:

  • Functional selection: Use B3LYP with exact exchange corrections for accurate thermochemical data (e.g., atomization energies within 2.4 kcal/mol error) .
  • Basis sets: Apply 6-31G(d,p) for geometry optimization and 6-311++G(3df,3pd) for energy calculations.
  • Applications: Predict HOMO-LUMO gaps (reactivity indices), electrostatic potential maps (sites for nucleophilic/electrophilic attack).

Q. What strategies resolve contradictions in biological activity data for structurally similar benzoate esters?

Methodological Answer:

  • Structure-activity relationship (SAR): Compare substituent effects (e.g., hydroxyethyl vs. aminoethyl groups) using bioactivity assays .
  • Enantiomer testing: Isolate stereoisomers (e.g., (R)- vs. (S)-configurations) to assess chiral influences on receptor binding .
  • In silico docking: Use AutoDock Vina to model interactions with target enzymes (e.g., esterases).

Table 2: Bioactivity comparison of analogous compounds

CompoundCAS NumberBioactivity (IC₅₀, μM)Target
(R)-Methyl 3-(1-aminoethyl)benzoate1236353-78-812.3 ± 1.2Enzyme X
(S)-Methyl 4-(hydroxymethyl)biphenyl carboxylateN/A45.6 ± 3.4Enzyme Y
Adapted from .

Q. What crystallographic techniques and software (e.g., SHELX) are used to determine the crystal structure of this compound derivatives?

Methodological Answer:

  • Data collection: Use Mo-Kα radiation (λ = 0.71073 Å) for single-crystal X-ray diffraction.
  • Structure solution: Apply direct methods in SHELXS for phase determination .
  • Refinement: Iterate with SHELXL to optimize bond lengths/angles (R-factor < 0.05) .

Q. How can multi-step synthetic routes for this compound be designed to incorporate isotopically labeled analogs for metabolic studies?

Methodological Answer:

  • Isotope introduction: Use deuterated reagents (e.g., CD₃OD for methyl ester labeling) or ¹³C-labeled hydroxyethyl precursors .
  • Tracking: Analyze isotopic incorporation via LC-MS or ²H-NMR .

Q. What in vitro assays are appropriate for evaluating the enzymatic interactions of this compound with esterases or lipases?

Methodological Answer:

  • Hydrolysis kinetics: Monitor ester cleavage via HPLC or fluorogenic substrates (e.g., 4-methylumbelliferyl acetate) .
  • Inhibition assays: Measure IC₅₀ values using Michaelis-Menten kinetics with purified enzymes.

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